REACTION_CXSMILES
|
FC1C=CC=CC=1C1C2C=C([N+]([O-])=O)C=CC=2N(C)C(=O)C(C)(C)N=1.NC(C)(C)C([NH:30][C:31]1[CH:36]=[CH:35][C:34]([N+:37]([O-:39])=[O:38])=[CH:33][C:32]=1[C:40](=[O:48])[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=1[Cl:47])=O>>[NH2:30][C:31]1[CH:36]=[CH:35][C:34]([N+:37]([O-:39])=[O:38])=[CH:33][C:32]=1[C:40]([C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=1[Cl:47])=[O:48]
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=NC(C(N(C2=C1C=C(C=C2)[N+](=O)[O-])C)=O)(C)C
|
Name
|
2-amino-2'-(o-chlorobenzoyl)-2-methyl-4'-nitro-propionanilide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(C1=C(C=CC=C1)Cl)=O)(C)C
|
Name
|
ether petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)C2=C(C=CC=C2)Cl)C=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.25 mol | |
AMOUNT: MASS | 70 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |